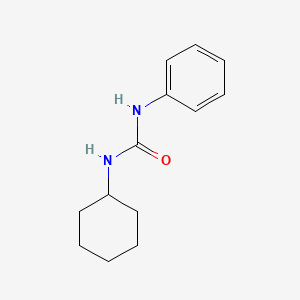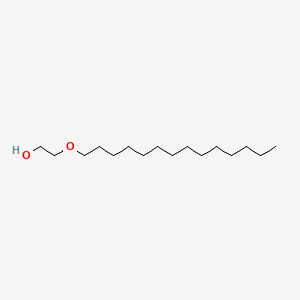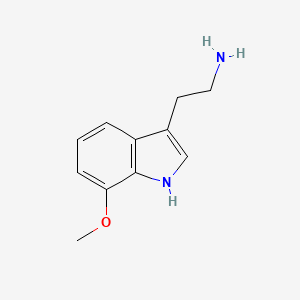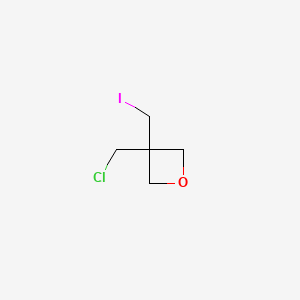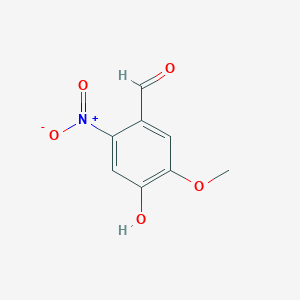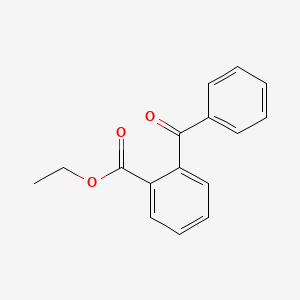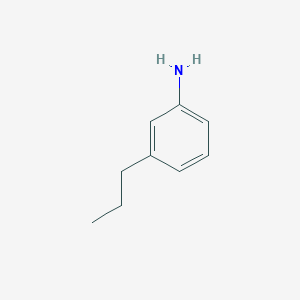
3-Propylaniline
Übersicht
Beschreibung
3-Propylaniline, also known as 3-amino-1-propylbenzene, is a chemical compound with the molecular formula C9H13N . It has an average mass of 135.206 Da and a mono-isotopic mass of 135.104797 Da .
Synthesis Analysis
The synthesis of 3-Propylaniline can be achieved through several methods. One such method involves the reaction of 3-nitrobenzaldehyde with ethyltriphenylphosphonium bromide and 18-crown-6 in anhydrous dichloromethane, followed by the addition of potassium t-butoxide .Molecular Structure Analysis
The molecular structure of 3-Propylaniline consists of a benzene ring substituted with an amino group and a propyl group . The InChI code for 3-Propylaniline is 1S/C9H13N/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4,10H2,1H3 .Physical And Chemical Properties Analysis
3-Propylaniline is a liquid at room temperature . It should be stored in a dark place and sealed in dry conditions .Wissenschaftliche Forschungsanwendungen
- Conducting Polyaniline (PANI) , of which 3-Propylaniline is a derivative, exhibits high conductivity, ease of synthesis, flexibility, and low cost. Researchers have extensively applied PANI in:
- 3-Propylaniline serves as a versatile building block in organic synthesis. It participates in various reactions, including:
Electrochemical Energy Storage and Conversion
Organic Synthesis
Simulation and Visualization
Safety and Hazards
3-Propylaniline is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Wirkmechanismus
Target of Action
Anilines, the class of compounds to which 3-propylaniline belongs, are known to interact with various biological targets depending on their specific structures and substituents .
Mode of Action
Anilines in general can undergo various reactions in biological systems, including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . The exact interactions of 3-Propylaniline with its targets would depend on the specific biochemical context.
Biochemical Pathways
Anilines can participate in a variety of biochemical reactions and pathways, potentially affecting multiple downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Propylaniline . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and interactions with its targets.
Eigenschaften
IUPAC Name |
3-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWGAPCYYMTTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274479 | |
| Record name | 3-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propylaniline | |
CAS RN |
2524-81-4 | |
| Record name | 3-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



